N-(5-Fluoro-2-iodophenyl)benzenesulfonamide
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Overview
Description
N-(5-Fluoro-2-iodophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H9FINO2S It is characterized by the presence of fluorine, iodine, and sulfonamide functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-fluorobenzenesulfonimide as a fluorinating agent .
Industrial Production Methods
Industrial production methods for N-(5-Fluoro-2-iodophenyl)benzenesulfonamide may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the catalytic systems employed.
Chemical Reactions Analysis
Types of Reactions
N-(5-Fluoro-2-iodophenyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield derivatives with different substituents on the benzene ring .
Scientific Research Applications
N-(5-Fluoro-2-iodophenyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the development of materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(5-Fluoro-2-iodophenyl)benzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and specificity. The sulfonamide group can form hydrogen bonds with target molecules, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: A related compound used in fluorination reactions.
N-(2-Iodophenyl)benzenesulfonamide: Similar structure but lacks the fluorine atom.
Uniqueness
N-(5-Fluoro-2-iodophenyl)benzenesulfonamide is unique due to the simultaneous presence of fluorine and iodine atoms, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-fluoro-2-iodophenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FINO2S/c13-9-6-7-11(14)12(8-9)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLCAMSHFCATMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FINO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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